1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Mechanism of Action
Target of Action
The primary target of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .
Mode of Action
The compound acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiration chain, leading to changes in the energy production of the cell .
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production and can affect various downstream processes.
Pharmacokinetics
The compound’s difluoromethyl group may enhance its metabolic stability and bioavailability .
Result of Action
The inhibition of SDH by this compound can lead to a decrease in cellular energy production. This can result in the death of cells, particularly in organisms that heavily rely on the TCA cycle for energy production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interaction with the target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring, followed by sulfonylation. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequently, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Metal catalysts like palladium or copper may be used in coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Coupled Products: Formed from coupling reactions with other aromatic compounds.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Agrochemicals: Used in the synthesis of fungicides and herbicides.
Material Science: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: These compounds also feature a difluoromethyl group attached to a pyrazole ring and have applications in agrochemicals.
Difluoromethyl Phenyl Sulfide: Contains a difluoromethyl group attached to a phenyl ring and is used in pharmaceutical research.
Uniqueness
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a difluoromethyl group and a sulfonyl chloride group on the pyrazole ring
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGBFMWJADECPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599100 |
Source
|
Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006320-00-8 |
Source
|
Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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